

2-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid

CAS number

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Compound of Interest

Compound Name: 2-(Trifluoromethyl)-1,3-thiazole-5-carboxylic acid

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An In-depth Technical Guide to **2-(Trifluoromethyl)-1,3-thiazole-5-carboxylic Acid**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of **2-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid** (CAS No. 1286734-84-6), a fluorinated heterocyclic building block of significant interest in medicinal chemistry and materials science. We will delve into its physicochemical properties, synthesis methodologies, and critical applications, with a particular focus on its role in drug discovery. The strategic incorporation of the trifluoromethyl (CF₃) group onto the robust thiazole scaffold imparts unique electronic and metabolic properties, making this molecule a valuable intermediate for developing novel therapeutic agents and functional materials. This document consolidates scientific principles with practical, field-proven insights, offering detailed protocols and safety guidelines for laboratory professionals.

Introduction: The Strategic Value of Fluorinated Thiazoles

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic effects, including antitumor, antibacterial, and anti-inflammatory properties.^{[1][2]} Its utility is further enhanced by chemical

modification, and the introduction of fluorine-containing substituents is a cornerstone of modern drug design.^[3]

The trifluoromethyl (CF₃) group, in particular, offers a powerful tool for optimizing molecular properties.^[3] Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's pKa, metabolic stability, and binding affinity to biological targets.^[4] By replacing a hydrogen atom or a methyl group, the CF₃ moiety can block sites of metabolic oxidation, thereby increasing the drug's half-life and bioavailability.^[3]

2-(Trifluoromethyl)-1,3-thiazole-5-carboxylic acid combines these two valuable moieties: the biologically active thiazole core and the property-enhancing trifluoromethyl group. The carboxylic acid handle at the 5-position provides a versatile point for synthetic elaboration, allowing for its incorporation into larger, more complex molecules such as amides and esters, which are common functionalities in pharmaceuticals.^[5]

Compound Identification and Physicochemical Properties

Correctly identifying the compound is critical for sourcing and regulatory compliance. The definitive identifier is the CAS (Chemical Abstracts Service) number.

- Chemical Name: **2-(Trifluoromethyl)-1,3-thiazole-5-carboxylic acid**
- CAS Number: 1286734-84-6^[6]
- Synonyms: 2-(trifluoromethyl)thiazole-5-carboxylic acid^[6]

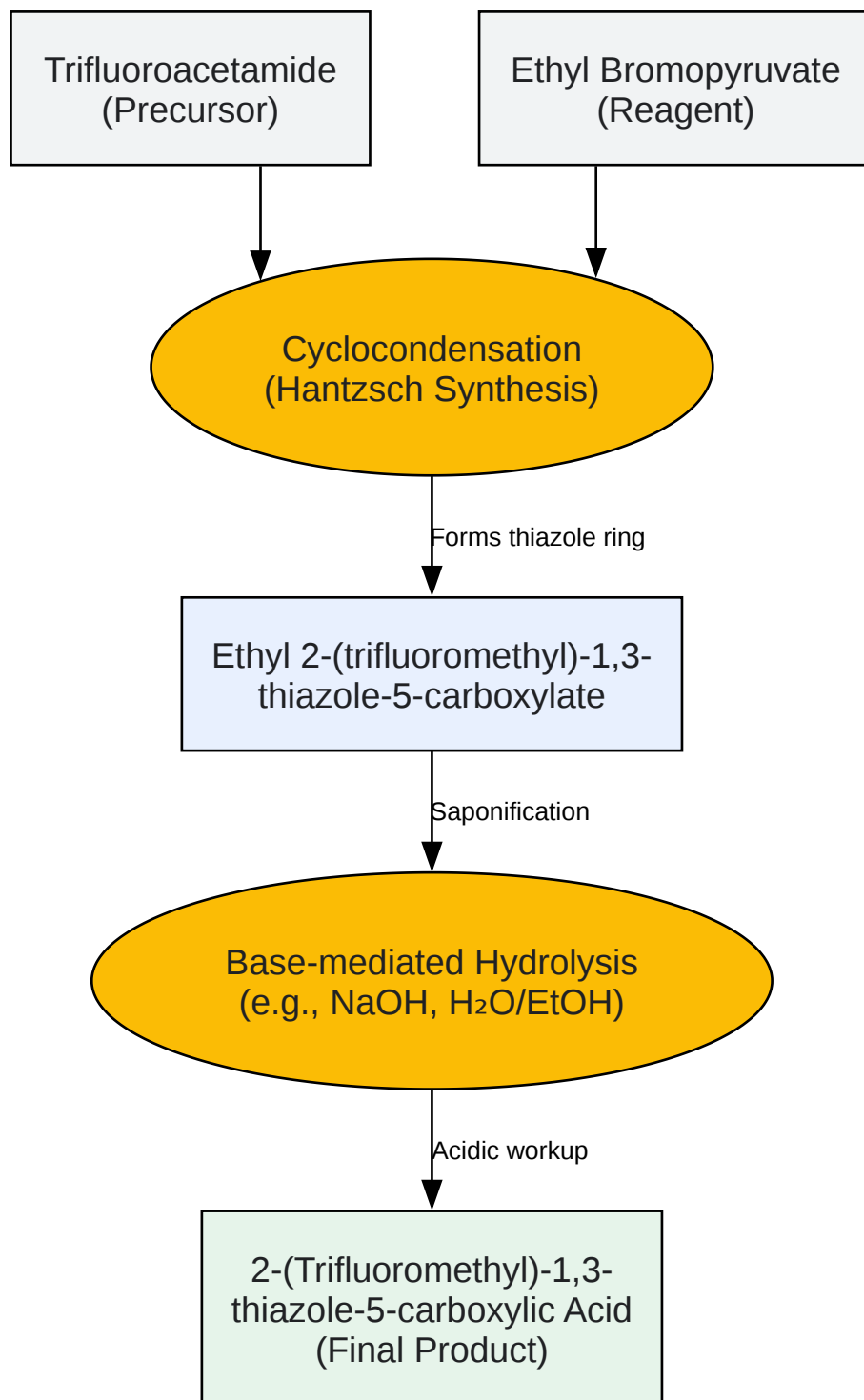
A summary of its key physicochemical properties is presented below.

Property	Value	Source(s)
Molecular Formula	C ₅ H ₂ F ₃ NO ₂ S	[6]
Molecular Weight	197.14 g/mol	[6]
Appearance	White to off-white solid	[6]
Boiling Point	224.6 ± 40.0 °C (Predicted)	[6]
Density	1.668 ± 0.06 g/cm ³ (Predicted)	[6]
pKa	2.24 ± 0.10 (Predicted)	[6]
Storage Temperature	2-8°C	[6]

Synthesis and Mechanistic Considerations

The synthesis of substituted thiazoles is a well-established field of organic chemistry, with the Hantzsch thiazole synthesis being a foundational method. For trifluoromethylated thiazoles, the general strategy involves the cyclization of a trifluoromethyl-containing building block with a suitable thioamide or equivalent.

The synthesis of the title compound can be envisioned through the hydrolysis of its corresponding ethyl ester, a common precursor. This approach allows for purification at the ester stage before revealing the more polar carboxylic acid.



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Caption: Generalized synthetic workflow for the target compound.

Protocol: Synthesis via Ester Hydrolysis

This protocol is a representative method adapted from procedures for structurally similar compounds, such as 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid.[7] It outlines the final hydrolysis step from the commercially available or synthesized ester precursor.

Causality: The choice of a biphasic solvent system (e.g., ethanol/water) ensures solubility for both the organic ester and the inorganic base (NaOH).[7] The reaction is heated to increase the rate of saponification. Subsequent acidification with a strong acid like HCl is necessary to protonate the carboxylate salt intermediate, causing the final carboxylic acid product to precipitate out of the aqueous solution.

Methodology:

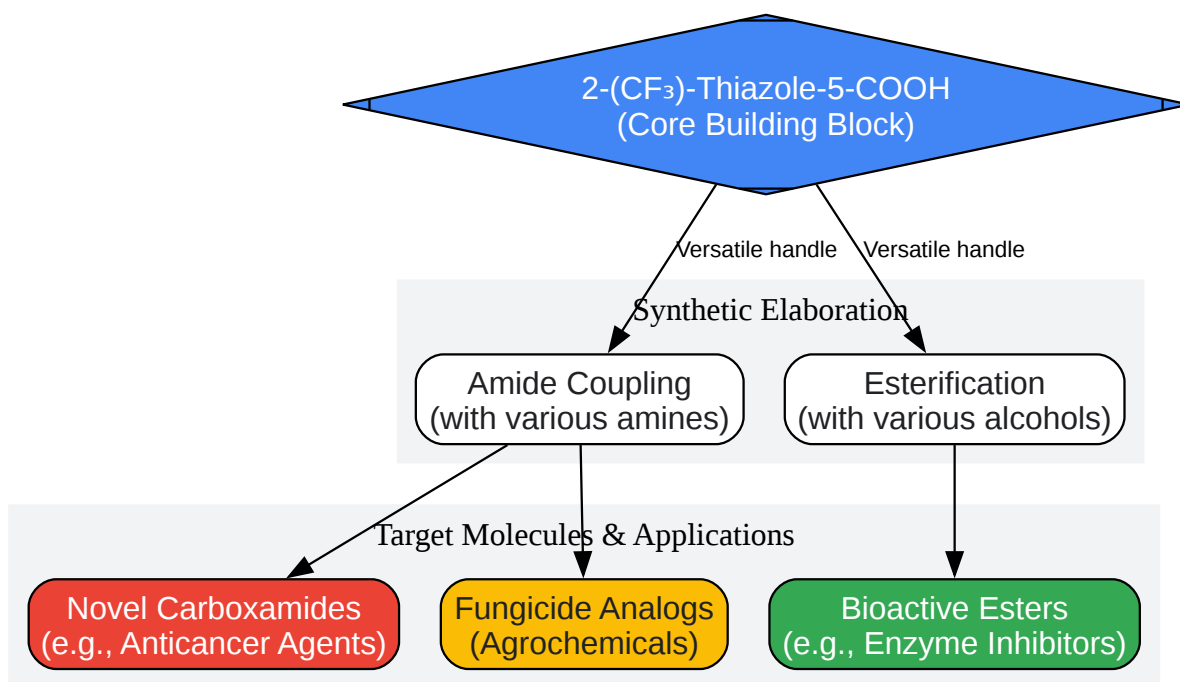
- **Dissolution:** In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethyl 2-(trifluoromethyl)-1,3-thiazole-5-carboxylate (1.0 eq) in ethanol (approx. 5-10 mL per gram of ester).
- **Base Addition:** To the stirred solution, add an aqueous solution of sodium hydroxide (NaOH, 1.1 - 1.5 eq).
- **Reaction:** Heat the reaction mixture to reflux (or ~60-80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
- **Solvent Removal:** After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.
- **Acidification:** Dilute the remaining aqueous solution with water and cool it in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring to acidify the mixture to a pH of 1-2.
- **Precipitation & Isolation:** A solid precipitate should form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
- **Washing & Drying:** Wash the collected solid with cold water to remove residual salts, followed by a wash with a non-polar solvent like dichloromethane or hexane to remove

organic impurities.[7] Dry the product in a vacuum oven to yield the final carboxylic acid.

Applications in Drug Discovery and Agrochemicals

The title compound is a key intermediate for synthesizing more complex molecules with potential biological activity. Its derivatives have shown promise in various fields.

- **Anticancer Agents:** The thiazole nucleus is a component of several anticancer drugs.[1] Researchers have synthesized series of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives and evaluated them for anticancer activity against various cell lines, demonstrating the utility of this scaffold in oncology research.[1][8]
- **Agrochemicals:** A closely related analog, 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid, is a key intermediate in the synthesis of the fungicide Thifluzamide.[9] This highlights the importance of the trifluoromethyl-thiazole-carboxylic acid core in developing modern crop protection agents.
- **Antimicrobial Research:** The thiazole ring is known to exhibit antimicrobial and antifungal properties.[2][10] The unique electronic properties conferred by the CF₃ group make this compound an attractive starting point for developing new agents to combat resistant pathogens.[10]



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